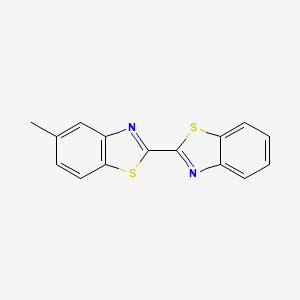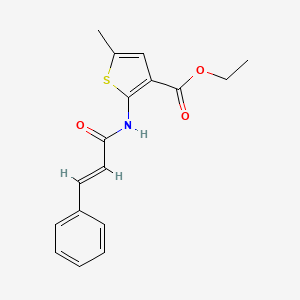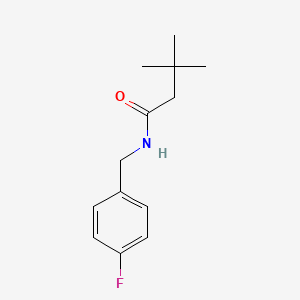![molecular formula C16H15ClN2O2S B5862323 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5862323.png)
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H14ClNO2S It is a benzamide derivative that features a chloro group, a hydroxy group, and a carbamothioyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-4,5-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxy and carbamothioyl groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the chloro group may enhance the compound’s binding affinity through hydrophobic interactions .
類似化合物との比較
Similar Compounds
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide: Lacks the dimethyl groups, which may influence its steric and electronic properties.
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamoyl]benzamide: Lacks the thio group, which may alter its chemical reactivity and biological activity.
Uniqueness
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of both chloro and carbamothioyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-6-13(14(20)7-10(9)2)18-16(22)19-15(21)11-4-3-5-12(17)8-11/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGXTTKUONKAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B5862248.png)

![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
![N-(4-METHYLPHENYL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B5862274.png)

![1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE](/img/structure/B5862281.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

![1-(3-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5862330.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)
![N-cyclopentyl-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B5862341.png)
![5-{[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE](/img/structure/B5862346.png)
